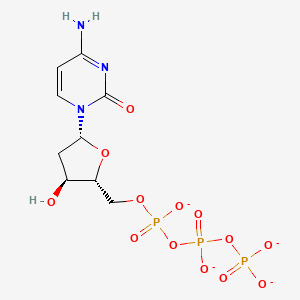

2'-Deoxycytidine-5'-triphosphate

Descripción general

Descripción

El desoxitidina trifosfato es un nucleósido trifosfato que contiene la base pirimidínica citosina. Desempeña un papel crucial en la síntesis del ADN, sirviendo como sustrato para las enzimas ADN polimerasas. El grupo trifosfato en el desoxitidina trifosfato contiene enlaces fosfoanhídrido de alta energía, que liberan energía al hidrolizarse, lo que facilita la incorporación de desoxitidina en una cadena de ADN recién sintetizada .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El desoxitidina trifosfato se puede sintetizar enzimáticamente o químicamente. La síntesis enzimática implica el uso de Escherichia coli recombinante que muestra nucleótido quinasas en la superficie celular. Estas bacterias catalizan la conversión de citidina-5′-trifosfato a desoxitidina-5′-trifosfato con alta eficiencia . La síntesis química generalmente implica la fosforilación de nucleósidos utilizando oxicloruro de fósforo en solventes orgánicos como la piridina o la dimetilformamida .

Métodos de Producción Industrial: La producción industrial de desoxitidina trifosfato a menudo emplea métodos enzimáticos debido a su mayor eficiencia y menor impacto ambiental en comparación con los métodos químicos. El proceso implica dos reacciones de fosforilación enzimática secuenciales que comienzan con deoxinucleósido monofosfatos a deoxinucleósido difosfatos y finalmente a deoxinucleósido trifosfatos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El desoxitidina trifosfato experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes:

Hidrólisis: Generalmente ocurre en soluciones acuosas a pH y temperatura fisiológicas.

Desaminación: Catalizada por desoxitidina trifosfato desaminasa en presencia de agua.

Principales Productos:

Hidrólisis: Produce desoxitidina monofosfato y pirofosfato.

Desaminación: Produce desoxiuridina trifosfato.

Aplicaciones Científicas De Investigación

Role in DNA Synthesis

Nucleotide for DNA Polymerases

dCTP serves as a substrate for DNA polymerases during DNA replication and repair processes. It is incorporated into the growing DNA strand, which is essential for maintaining genetic fidelity. The ability of dCTP to be efficiently utilized by various polymerases makes it a fundamental component in molecular biology protocols such as PCR and DNA sequencing.

Table 1: Comparison of Nucleotide Triphosphates in DNA Synthesis

| Nucleotide | Chemical Structure | Incorporation Efficiency | Common Uses |

|---|---|---|---|

| dATP | Adenosine triphosphate | High | PCR, sequencing |

| dCTP | 2'-Deoxycytidine-5'-triphosphate | High | PCR, cloning |

| dGTP | Deoxyguanosine triphosphate | High | PCR, sequencing |

| dTTP | Deoxythymidine triphosphate | High | PCR, cloning |

Applications in Molecular Biology

Polymerase Chain Reaction (PCR)

dCTP is widely used in PCR to amplify specific DNA sequences. Its incorporation into the amplified product is crucial for generating sufficient quantities of DNA for further analysis. Variants of dCTP, such as modified nucleotides (e.g., 2'-fluoro-dCTP), are employed to enhance the stability and specificity of the amplification process .

Enzymatic Reactions

Nucleotides like dCTP are essential substrates for various enzymatic reactions, including those catalyzed by DNA polymerases and ligases. These enzymes utilize dCTP to synthesize or modify DNA strands, making it vital for applications such as gene editing and synthetic biology .

Therapeutic Applications

Aptamer Development

dCTP plays a significant role in the synthesis of aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. The incorporation of modified dCTP derivatives can enhance the stability and binding characteristics of these aptamers, making them valuable tools in therapeutic applications and diagnostics .

Drug Development

In drug development, dCTP is utilized to create modified nucleotides that can be incorporated into therapeutic oligonucleotides. These modifications may confer resistance to nucleases or alter pharmacokinetic properties, enhancing the efficacy of nucleic acid-based therapies .

Case Studies

Case Study 1: Use of Modified dCTPs in Gene Therapy

A study demonstrated that using 2'-fluoro-dCTP in gene therapy significantly improved the stability of therapeutic constructs against degradation by nucleases. This modification allowed for prolonged circulation time in vivo and enhanced therapeutic efficacy against targeted diseases .

Case Study 2: Aptamer Selection Using dCTP Derivatives

Research highlighted the use of modified dCTPs in selecting high-affinity aptamers against specific proteins. The incorporation of these derivatives led to increased target affinity and reduced immune responses, showcasing their potential in developing novel therapeutics .

Mecanismo De Acción

El desoxitidina trifosfato ejerce sus efectos al servir como sustrato para las enzimas ADN polimerasas durante la síntesis del ADN. Los enlaces fosfoanhídrido de alta energía en el grupo trifosfato se hidrolizan, liberando energía que impulsa la incorporación de desoxitidina a la cadena de ADN en crecimiento. Este proceso es crucial para la replicación y reparación del ADN .

Compuestos Similares:

- Desoxiadenosina trifosfato

- Desoxiguanosina trifosfato

- Desoxitimidina trifosfato

Comparación: El desoxitidina trifosfato es único entre los nucleósidos trifosfatos debido a su base pirimidínica citosina. Si bien el desoxiadenosina trifosfato, el desoxiguanosina trifosfato y el desoxitimidina trifosfato contienen bases púricas o pirimidínicas, el desoxitidina trifosfato se empareja específicamente con la guanina durante la síntesis del ADN, asegurando la fidelidad del código genético .

Comparación Con Compuestos Similares

- Deoxyadenosine triphosphate

- Deoxyguanosine triphosphate

- Deoxythymidine triphosphate

Comparison: Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its pyrimidine base cytosine. While deoxyadenosine triphosphate, deoxyguanosine triphosphate, and deoxythymidine triphosphate contain purine or pyrimidine bases, deoxycytidine triphosphate specifically pairs with guanine during DNA synthesis, ensuring the fidelity of the genetic code .

Actividad Biológica

2'-Deoxycytidine-5'-triphosphate (dCTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is significant in various cellular functions, particularly in the context of nucleic acid metabolism, cell proliferation, and potential therapeutic applications.

Chemical Structure and Properties

dCTP is a nucleoside triphosphate composed of:

- Base : Cytosine

- Sugar : 2'-Deoxyribose

- Phosphate groups : Three phosphate groups attached to the 5' carbon of the sugar.

The molecular formula for dCTP is .

1. Role in DNA Synthesis

dCTP serves as a substrate for DNA polymerases during DNA replication and repair. It is incorporated into the growing DNA strand, providing the cytosine base necessary for proper nucleotide pairing.

2. Regulation of Cellular Processes

dCTP levels are tightly regulated within the cell. Variations in dCTP concentration can influence:

- DNA replication fidelity : Adequate levels ensure accurate base pairing.

- Cell cycle progression : dCTP is essential for the S phase of the cell cycle where DNA synthesis occurs.

Antileukemic Activity

A study demonstrated that 5-Aza-2'-deoxycytidine (Aza-dC), a derivative of dCTP, exhibits significant antileukemic properties. When combined with Amsacrine, it showed major antileukemic effects in patients who had not previously received treatment . This highlights the potential of dCTP analogs in cancer therapy.

Uptake and Metabolism

Research on 2',2'-difluoro-2'-deoxycytidine (dFdCyd) and its triphosphate form (dFdCTP) indicated that enhanced expression of deoxycytidine kinase (dCK) in tumor xenografts resulted in increased accumulation of dFdCTP, leading to improved cytotoxic effects against tumors . This suggests that manipulating dCTP metabolism may enhance therapeutic efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 5-Aza-2'-deoxycytidine-5'-triphosphate | Nitrogen substitution at position 5 | Functions as an epigenetic modifier and inhibits DNA methylation |

| Cytosine Arabinoside | Arabinose sugar instead of ribose | Primarily acts as an antimetabolite |

| 5-Methylcytosine | Methyl group at position 5 | Stabilizes gene expression |

The unique properties of these compounds underline the diverse biological activities associated with modifications to the dCTP structure .

The mechanism by which dCTP exerts its biological effects involves:

- Incorporation into DNA : Serving as a building block for DNA synthesis.

- Regulation of enzymes : Influencing enzymes involved in nucleotide metabolism and DNA repair pathways.

Propiedades

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHQCVHVJXOKC-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942755 | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2056-98-6 | |

| Record name | dCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.